molecular formula C15H11ClO3 B7992967 Methyl 2-(3-chlorobenzoyl)benzoate

Methyl 2-(3-chlorobenzoyl)benzoate

Cat. No.: B7992967
M. Wt: 274.70 g/mol
InChI Key: ZBLOTMANFJKBMU-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorobenzoyl)benzoate is an organic compound with the molecular formula C15H11ClO3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a chlorobenzoyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-chlorobenzoyl)benzoate can be synthesized through the esterification of 2-(3-chlorobenzoyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. Common catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorobenzoyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products

    Substitution: Formation of 2-(3-aminobenzoyl)benzoate or 2-(3-mercaptobenzoyl)benzoate.

    Reduction: Formation of 2-(3-chlorobenzyl)benzoate.

    Oxidation: Formation of 2-(3-chlorobenzoyl)benzoic acid.

Scientific Research Applications

Methyl 2-(3-chlorobenzoyl)benzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(3-chlorobenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Methyl 2-benzoylbenzoate
  • Methyl 3-chlorobenzoate

Uniqueness

Methyl 2-(3-chlorobenzoyl)benzoate is unique due to the presence of both a chlorobenzoyl group and a methyl ester group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Biological Activity

Methyl 2-(3-chlorobenzoyl)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the realms of drug development and biochemical interactions. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a chlorobenzoyl group and a methyl ester group. These functional groups contribute to its unique reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, which are essential for its utility in synthetic chemistry and biological applications.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions often involve:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling processes.

These mechanisms suggest that this compound could be explored for therapeutic applications, including anti-inflammatory and analgesic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Anticancer Activity

Several studies have investigated the anticancer properties of related benzoate derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting prostate cancer cell lines (LNCaP). These derivatives act by interfering with androgen receptor signaling pathways, which are crucial for prostate cancer progression .

Case Studies

  • Prostate Cancer Cell Lines : In vitro studies demonstrated that compounds with structural similarities to this compound inhibited the growth of LNCaP cells. The mechanism was attributed to the disruption of androgen receptor signaling pathways .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against common pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInhibition of prostate cancer cell growth
Enzyme InteractionModulation of enzyme activity

Properties

IUPAC Name

methyl 2-(3-chlorobenzoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-19-15(18)13-8-3-2-7-12(13)14(17)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLOTMANFJKBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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